molecular formula C17H21N5O2S B2902872 4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide CAS No. 1286711-37-2

4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B2902872
CAS No.: 1286711-37-2
M. Wt: 359.45
InChI Key: XBSHGSDKGNQICM-UHFFFAOYSA-N
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Description

The compound 4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,2-thiazole core substituted with amino and carboxamide groups. The piperazine-1-carbonyl moiety at position 5 is linked to a 3-methylphenyl group, distinguishing it from related analogs.

Properties

IUPAC Name

4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-4-3-5-12(10-11)21-6-8-22(9-7-21)17(24)15-13(18)14(20-25-15)16(23)19-2/h3-5,10H,6-9,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHGSDKGNQICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that forms a peptide-like bond . The ring opening of aziridines under the action of N-nucleophiles is also a viable method .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis, which allows for the simultaneous production of multiple derivatives. Photocatalytic synthesis is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,2-thiazole core differs from triazole- or pyrazole-based analogs, which are prevalent in the evidence (e.g., triazole-thiols in and pyrazoles in ). For example:

  • 4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () replaces the thiazole with a triazole ring, altering electronic properties and hydrogen-bonding capacity.
  • 4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide () uses a tetrahydronaphthalene scaffold instead of thiazole, enhancing lipophilicity.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target compound 1,2-Thiazole 3-Methylphenyl-piperazine, N-methyl ~380 (estimated)
4-(3-methylphenyl)-5-phenyl-4H-triazole-3-thiol () 1,2,4-Triazole Phenyl, 3-methylphenyl 267.35
Pyrazole derivatives () Pyrazole Chlorophenyl, dichlorophenyl 350–400

Piperazine-Carbonyl Modifications

The piperazine-1-carbonyl group in the target compound is a common motif in bioactive molecules. Key comparisons include:

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Shares the piperazine-carboxamide linkage but lacks the thiazole core. Its piperazine adopts a chair conformation, likely conserved in the target compound .
  • 4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-m-tolylpiperazine-1-carboxamide (): Integrates a triazole ring with a fluorophenyl group, demonstrating how aryl substituents influence receptor binding.
Table 2: Piperazine-Carbonyl Derivatives
Compound Aryl Substituent Heterocycle Biological Relevance (If Reported)
Target compound 3-Methylphenyl 1,2-Thiazole Not available
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-Chlorophenyl None Intermediate in organic synthesis
Compound 43 () 4-Fluorophenyl Tetrahydronaphthalene Inhibitor (exact target unspecified)

Substituent Effects on Activity

  • 3-Methylphenyl vs. 4-Methylphenyl: describes 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide, a positional isomer of the target compound.
  • Amino and Carboxamide Groups: The target’s N-methyl carboxamide differs from hydrazide or thiosemicarbazide derivatives (e.g., ), which may influence solubility and metabolic stability.

Biological Activity

The compound 4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide (CAS No. 1286711-37-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O2SC_{17}H_{21}N_{5}O_{2}S with a molecular weight of approximately 359.45 g/mol. The structure comprises a thiazole ring , a piperazine moiety , and an amide group , which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21N5O2S
Molecular Weight359.45 g/mol
CAS Number1286711-37-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to enhance binding affinity due to its ability to participate in hydrogen bonding and π-π interactions, while the piperazine structure contributes to its pharmacological profile by facilitating interactions with neurotransmitter receptors.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tubulin polymerization, which is essential for cancer cell division. A study reported that certain thiazole-based compounds had IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other cancer lines, highlighting their potential as anticancer agents .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant activities. In a structure-activity relationship (SAR) analysis, it was found that modifications on the phenyl ring significantly influenced the anticonvulsant efficacy of related compounds. The presence of electron-donating groups at specific positions enhanced their protective effects against seizures in animal models .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazoles have been associated with antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have demonstrated significant inhibition zones in agar diffusion assays .

Study on Antitumor Activity

A study conducted by Sayed et al. (2019) synthesized novel thiazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that compounds with a thiazole scaffold exhibited enhanced cytotoxicity compared to their non-thiazole counterparts, suggesting that the thiazole moiety plays a crucial role in mediating these effects .

Anticonvulsant Activity Evaluation

In an investigation of anticonvulsant properties, a series of thiazole derivatives were tested using the pentylenetetrazol (PTZ) model in mice. The results showed that certain derivatives provided complete protection against seizures, correlating with specific structural features such as the presence of methoxy or methyl groups on phenyl rings .

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (DMF, THF) for better solubility of intermediates.
  • Control temperature (0–25°C) during coupling to minimize side reactions.
  • Employ catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Advanced Research Question
Conflicting NMR signals may arise from rotational isomerism or tautomerism in the piperazine-thiazole system. To resolve this:

  • Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations .
  • Use variable-temperature NMR to observe dynamic equilibria (e.g., piperazine ring puckering) .
  • Compare experimental data with DFT-calculated chemical shifts for validation .

Basic Research Question

  • Antimicrobial Activity : Use standardized microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Measure MIC values (µg/mL) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC₅₀ values .

Q. Advanced Considerations :

  • Investigate synergistic effects with existing drugs using combination index (CI) analysis .
  • Validate target engagement via molecular docking (e.g., binding to bacterial DNA gyrase or human topoisomerase II) .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Research Question
Key SAR Variables :

  • Piperazine substituents : Replace 3-methylphenyl with electron-withdrawing (e.g., CF₃) or bulky groups to modulate lipophilicity and target affinity .
  • Thiazole modifications : Introduce halogens (Cl, F) at position 5 to enhance metabolic stability .

Q. Methodological Framework :

Synthesize a library of analogs with controlled structural variations.

Correlate bioactivity data (e.g., IC₅₀) with computed parameters (logP, polar surface area).

Use 3D-QSAR models (CoMFA/CoMSIA) to predict activity cliffs .

Q. Example SAR Table :

AnalogSubstituent (R)MIC (µg/mL)logP
13-MePh2.53.1
24-CF₃Ph1.83.8
32-FPh4.22.9

What experimental and computational approaches address contradictory bioactivity results across studies?

Advanced Research Question
Contradictions may stem from assay variability or off-target effects. Solutions include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Proteomics Profiling : Identify off-target interactions via affinity pull-down assays and LC-MS/MS .
  • Machine Learning : Train models on public bioactivity datasets to predict false positives .

How can the compound's metabolic stability and toxicity be assessed preclinically?

Basic Research Question

  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-HRMS .
  • Toxicity Screening : Conduct Ames tests (mutagenicity) and hemolysis assays (erythrocyte toxicity) .

Q. Advanced Methods :

  • CYP450 Inhibition Assays : Evaluate drug-drug interaction risks .
  • In Silico Tox Prediction : Apply tools like ProTox-II or Derek Nexus .

What strategies mitigate low yields in piperazine-thiazole coupling reactions?

Basic Research Question

  • Activation Reagents : Switch from HBTU to HATU for sterically hindered substrates .
  • Solvent Optimization : Use DCM/THF mixtures to balance reactivity and solubility .
  • Purification Techniques : Employ preparative HPLC for challenging separations .

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